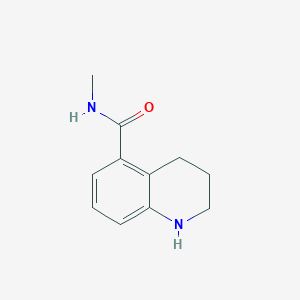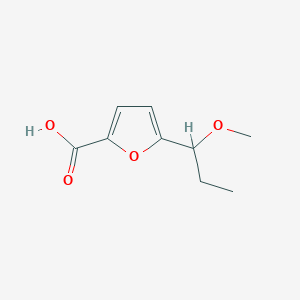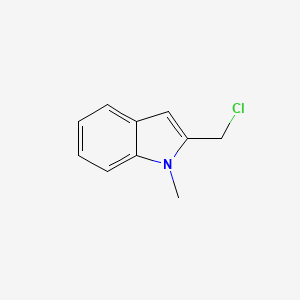
N-methyl-1,2,3,4-tetrahydroquinoline-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-1,2,3,4-tetrahydroquinoline-5-carboxamide is a chemical compound belonging to the class of quinolines It is characterized by the presence of a methyl group attached to the nitrogen atom and a carboxamide group at the 5th position of the tetrahydroquinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1,2,3,4-tetrahydroquinoline-5-carboxamide typically involves the following steps:
Formation of 1,2,3,4-tetrahydroquinoline: This can be achieved through the hydrogenation of quinoline in the presence of a suitable catalyst.
N-methylation: The tetrahydroquinoline is then methylated using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride.
Carboxamide Formation: The final step involves the introduction of the carboxamide group at the 5th position. This can be done by reacting the N-methyl-1,2,3,4-tetrahydroquinoline with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-1,2,3,4-tetrahydroquinoline-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
Oxidation: N-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid.
Reduction: N-methyl-1,2,3,4-tetrahydroquinoline-5-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-methyl-1,2,3,4-tetrahydroquinoline-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-methyl-1,2,3,4-tetrahydroquinoline-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of enzyme activity, receptor binding, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-tetrahydroquinoline: Lacks the N-methyl and carboxamide groups.
N-methyl-1,2,3,4-tetrahydroquinoline: Lacks the carboxamide group.
1,2,3,4-tetrahydroquinoline-5-carboxamide: Lacks the N-methyl group.
Uniqueness
N-methyl-1,2,3,4-tetrahydroquinoline-5-carboxamide is unique due to the presence of both the N-methyl and carboxamide groups, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C11H14N2O |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
N-methyl-1,2,3,4-tetrahydroquinoline-5-carboxamide |
InChI |
InChI=1S/C11H14N2O/c1-12-11(14)9-4-2-6-10-8(9)5-3-7-13-10/h2,4,6,13H,3,5,7H2,1H3,(H,12,14) |
InChI-Schlüssel |
ZUERAFYOMKZJFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=C2CCCNC2=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide](/img/structure/B11910259.png)









![2-Methyl-2-azaspiro[4.5]decane-1,8-dione](/img/structure/B11910316.png)
![3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11910320.png)
